2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-4-methoxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-9-6-7-12(13(16)8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,16H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZIIHMTTRXXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063599 | |
| Record name | Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-45-0 | |
| Record name | 2-Hydroxy-4-methoxy-2′-carboxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydroxy-4-methoxy-2'-carboxybenzophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756450 | |
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| Record name | Cyasorb | |
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| Record name | Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)- | |
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| Record name | Benzoic acid, 2-(2-hydroxy-4-methoxybenzoyl)- | |
| Source | EPA DSSTox | |
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| Record name | 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.991 | |
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| Record name | 2-HYDROXY-4-METHOXY-2'-CARBOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XYA01F2 | |
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Synthetic Methodologies and Advanced Chemical Transformations
Strategies for the Chemical Synthesis of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid
The construction of the this compound molecule relies on established principles of organic synthesis, primarily involving the formation of the benzophenone (B1666685) core through carbon-carbon bond formation.
The most prominent classical method for synthesizing this compound is the Friedel-Crafts acylation. wikipedia.orgiitk.ac.in This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring. In this specific synthesis, 3-methoxyphenol (B1666288) (also known as resorcinol (B1680541) monomethyl ether) serves as the nucleophilic aromatic substrate, and phthalic anhydride (B1165640) is the acylating agent.
The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice. wikipedia.org The catalyst polarizes the C=O bond of the anhydride, generating a highly electrophilic acylium ion intermediate which then attacks the electron-rich aromatic ring of 3-methoxyphenol. The reaction is generally performed in an inert solvent, such as nitrobenzene (B124822) or carbon disulfide, to facilitate the reaction while remaining unreactive under the strong acidic conditions.
The key steps of the mechanism are:
Formation of the Acylium Ion: Phthalic anhydride reacts with AlCl₃ to form a complex, which then rearranges to generate the active electrophile, an acylium ion.
Electrophilic Aromatic Substitution: The electron-rich 3-methoxyphenol attacks the acylium ion, forming a new C-C bond and a resonance-stabilized carbocation intermediate (the sigma complex).
Deprotonation: A base (such as AlCl₄⁻) removes a proton from the aromatic ring, restoring aromaticity and yielding the final product after an aqueous workup to decompose the aluminum chloride complex. prepchem.com
A typical procedure involves the slow addition of phthalic anhydride to a cooled mixture of 3-methoxyphenol and a stoichiometric amount of aluminum chloride in a suitable solvent. wikipedia.org The reaction mixture is then stirred, often with gentle heating, to drive the reaction to completion.
| Reactants | Catalyst | Solvent | Typical Conditions |
|---|---|---|---|
| 3-Methoxyphenol & Phthalic Anhydride | Aluminum Chloride (AlCl₃) | Nitrobenzene or Carbon Disulfide | 0-60 °C, 2-5 hours, followed by aqueous workup |
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses for benzophenone derivatives. These methods aim to reduce solvent waste, minimize energy consumption, and use less hazardous reagents.
Mechanochemical Synthesis: One promising green alternative is mechanochemical Friedel-Crafts acylation. nih.gov This solvent-free approach involves the grinding of solid reactants (3-methoxyphenol, phthalic anhydride, and AlCl₃) in a ball mill. The mechanical energy supplied during milling facilitates the reaction in the absence of a bulk solvent, significantly reducing environmental impact. This method can lead to high yields in shorter reaction times compared to classical solution-phase methods. nih.gov
Ionic Liquids as Reaction Media: Another green approach involves the use of ionic liquids (ILs) as both solvent and catalyst. beilstein-journals.org Certain chloroaluminate or iron-based ILs can effectively catalyze the Friedel-Crafts acylation. Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives to volatile and often toxic organic solvents. beilstein-journals.org An iron(III) chloride hexahydrate-catalyzed acylation in tunable aryl alkyl ionic liquids (TAAILs) has been shown to be a robust system that tolerates various substrates under ambient atmosphere. beilstein-journals.org
| Green Method | Key Features | Advantages |
|---|---|---|
| Mechanochemistry (Ball Milling) | Solvent-free reaction of solid reactants | Reduced waste, shorter reaction times, high yields. nih.gov |
| Ionic Liquids (ILs) | Use of ILs as recyclable solvent/catalyst | Low volatility, high thermal stability, potential for catalyst recycling. beilstein-journals.org |
In the Friedel-Crafts acylation of 3-methoxyphenol, regioselectivity is a critical consideration. The substrate has two activating groups, a hydroxyl (-OH) and a methoxy (B1213986) (-OCH₃) group, which direct the incoming electrophile to specific positions on the aromatic ring. Both are ortho, para-directing groups.
The desired product, this compound, results from acylation at the C2 position, which is ortho to the hydroxyl group and meta to the methoxy group. The alternative major product would arise from acylation at the C6 position (ortho to both -OH and -OCH₃) or the C4 position (para to the -OH group).
The observed regioselectivity is primarily governed by the superior activating and directing ability of the hydroxyl group compared to the methoxy group. The -OH group is a more powerful activating group, and its lone pair electrons can coordinate with the Lewis acid catalyst. stackexchange.com This coordination can enhance the directing effect towards the ortho position. The attack at the C2 position (ortho to -OH) leads to a more stable carbocation intermediate compared to attack at other positions, thus favoring the formation of the desired isomer. While O-acylation to form a phenyl ester can be a competing reaction, C-acylation is generally favored under standard Friedel-Crafts conditions with an excess of catalyst, which can also promote the Fries rearrangement of any O-acylated intermediate to the more stable C-acylated product. stackexchange.com
Derivatization and Functionalization of the Core Structure
The core structure of this compound possesses three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a methoxy ether—each offering opportunities for further chemical modification to create a diverse range of derivatives.
The carboxylic acid moiety is a versatile functional group that can be converted into a variety of other functionalities, most commonly esters and amides.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification. iajpr.commasterorganicchemistry.com This involves reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride, SOCl₂), followed by reaction with an alcohol. nih.gov Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate ester formation by activating the carboxylic acid. nih.gov
Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures, so the reaction is typically mediated by coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS), are used to form an active ester intermediate in situ, which then readily reacts with the amine to form the amide bond under mild conditions. rsc.orgnih.gov Catalysts such as zirconium(IV) chloride (ZrCl₄) have also been shown to promote the direct formation of amides from carboxylic acids and amines. rsc.org
| Modification | Reagents | Product |
|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Amide |
The phenolic hydroxyl and methoxy groups on the second aromatic ring are also amenable to chemical modification, allowing for fine-tuning of the molecule's properties.
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation to form ethers. This is typically achieved by treating the compound with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a weak base like potassium carbonate (K₂CO₃). mdpi.com The base deprotonates the acidic phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to displace the halide from the alkylating agent. This method has been used to attach various groups to the 4-position of the related 2,4-dihydroxybenzophenone. rsc.org The hydroxyl group can also be acylated to form esters using an acyl chloride or acid anhydride in the presence of a base like pyridine. 4college.co.uk
Derivatization of the Methoxy Moiety: The methoxy group is generally less reactive than the phenolic hydroxyl group. However, it can be cleaved to regenerate a hydroxyl group through demethylation. This reaction is typically performed using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). researchgate.net This conversion of the methoxy group in 2-hydroxy-4-methoxybenzophenone to a hydroxyl group, yielding 2,4-dihydroxybenzophenone, has been observed in metabolic studies, demonstrating the chemical feasibility of this transformation. nih.gov Conversely, selective methylation of a dihydroxy precursor at the 4-position using reagents like dimethyl sulfate (B86663) is a key step in some synthetic routes to related compounds. rsc.orggoogle.com
Structural Elaboration of the Benzoyl and Benzoic Acid Phenyl Rings
The bifunctional nature of this compound, possessing two distinct phenyl rings with different electronic properties, allows for selective chemical modifications. These transformations can be targeted to either the electron-rich benzoyl ring or the electron-deficient benzoic acid ring, enabling the synthesis of a diverse range of derivatives.
The benzoyl moiety, containing the activating hydroxyl and methoxy groups, is predisposed to electrophilic aromatic substitution reactions. The hydroxyl group is a powerful activating group and, along with the methoxy group, directs incoming electrophiles primarily to the ortho and para positions. Given that the para position to the hydroxyl group is occupied by the methoxy group, and the ortho position is sterically hindered by the adjacent benzoyl group, electrophilic substitution is anticipated to occur at the positions ortho to the hydroxyl and methoxy groups.
Conversely, the benzoic acid ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the carboxylic acid and the ketone functionalities. These groups act as meta-directors. Therefore, electrophilic attack on this ring would likely occur at the position meta to both of these deactivating groups.
Advanced functionalization of the core structure can be achieved through various chemical transformations as detailed in the following table.
| Transformation Type | Reagents and Conditions | Target Ring | Expected Outcome |
|---|---|---|---|
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Benzoyl Ring | Introduction of a halogen atom, likely at the position ortho to the hydroxyl group. |
| Nitration | HNO₃/H₂SO₄ | Benzoyl Ring | Introduction of a nitro group, with regioselectivity influenced by the strong activating groups. Studies on similar compounds show that nitration can occur on the activated ring. rsc.org |
| Alkylation | Alkyl halide/Lewis acid (e.g., AlCl₃) | Benzoyl Ring | Introduction of an alkyl group, though potential for O-alkylation of the phenol exists. |
| Esterification | Alcohol/Acid catalyst (e.g., H₂SO₄) | Benzoic Acid Ring | Conversion of the carboxylic acid to its corresponding ester. This is a common transformation for carboxylic acids. |
| Amidation | Amine/Coupling agent (e.g., DCC) | Benzoic Acid Ring | Formation of an amide from the carboxylic acid. This reaction is a standard method for creating amide bonds. |
Reaction Mechanism Elucidation in Synthetic Pathways
The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-methoxyphenol with phthalic anhydride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The elucidation of this reaction mechanism is crucial for understanding the regioselectivity and optimizing reaction conditions.
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism, which can be broken down into the following key steps:
Generation of the Acylium Ion: The first step involves the reaction between phthalic anhydride and the Lewis acid catalyst, aluminum chloride. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, making the adjacent carbonyl carbon highly electrophilic. This complex can then open to form a resonance-stabilized acylium ion. The role of the Lewis acid is to generate this potent electrophile. quora.comiitk.ac.inmasterorganicchemistry.com
Electrophilic Attack: The electron-rich aromatic ring of 3-methoxyphenol then acts as a nucleophile, attacking the electrophilic acylium ion. The hydroxyl and methoxy groups of 3-methoxyphenol are both ortho, para-directing and strongly activating. alexandonian.com The hydroxyl group is a more powerful activating group than the methoxy group. The electrophilic attack will therefore be directed to the positions ortho and para to the hydroxyl group. The para position is sterically favored and leads to the formation of the desired product. Attack at the carbon para to the hydroxyl group and ortho to the methoxy group results in a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Regioselectivity: The regiochemical outcome of the acylation is controlled by the directing effects of the substituents on the phenol ring. The powerful ortho, para-directing ability of the hydroxyl group, combined with the steric accessibility of the para position, overwhelmingly favors the formation of the this compound isomer over other possibilities.
Deprotonation and Catalyst Regeneration: In the final step, a weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom that was attacked by the electrophile. masterorganicchemistry.com This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, which can then participate in another catalytic cycle. The product ketone, being a moderate Lewis base, can form a complex with the AlCl₃, often requiring a stoichiometric amount of the catalyst. An aqueous workup is necessary to break this complex and isolate the final product. quora.com
The following table summarizes the key steps in the reaction mechanism.
| Step | Description | Key Intermediates/Species |
|---|---|---|
| 1 | Activation of phthalic anhydride by the Lewis acid catalyst (AlCl₃) to generate an electrophilic acylium ion. | Phthalic anhydride-AlCl₃ complex, Acylium ion |
| 2 | Nucleophilic attack of the electron-rich 3-methoxyphenol on the acylium ion at the position para to the hydroxyl group. | Sigma complex (Arenium ion) |
| 3 | Deprotonation of the sigma complex to restore aromaticity and form the final product. | This compound-AlCl₃ complex |
| 4 | Hydrolysis of the product-catalyst complex during workup to release the final product. | This compound |
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H and ¹³C) Spectral Analysis
One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers a fundamental blueprint of the molecular skeleton.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid is anticipated to exhibit a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region would be characterized by a complex pattern of multiplets arising from the protons on the two benzene (B151609) rings. The protons of the benzoic acid moiety and the hydroxy-methoxy-substituted ring would resonate at chemical shifts influenced by the electronic effects of their respective substituents. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the upfield region of the aromatic signals. The hydroxyl and carboxylic acid protons are expected to present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, a total of 15 distinct carbon signals are expected. The carbonyl carbons of the ketone and carboxylic acid functional groups would resonate at the most downfield chemical shifts. The aromatic carbons would appear in the intermediate region of the spectrum, with their specific shifts dictated by the attached functional groups. The carbon of the methoxy group would be observed at the most upfield position.
Predicted ¹H and ¹³C NMR Data:
Disclaimer: The following table contains predicted NMR data based on theoretical principles. Experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 168.0 - 172.0 |
| Ketone (C=O) | - | 195.0 - 200.0 |
| Aromatic C-H (Benzoic Acid) | 7.4 - 8.2 (m) | 125.0 - 135.0 |
| Aromatic C-H (Hydroxy-methoxy ring) | 6.4 - 7.5 (m) | 100.0 - 130.0 |
| Aromatic C-OH | - | 160.0 - 165.0 |
| Aromatic C-OCH₃ | - | 162.0 - 167.0 |
| Methoxy (-OCH₃) | 3.8 - 4.0 (s) | 55.0 - 60.0 |
| Hydroxyl (-OH) | 9.0 - 11.0 (broad s) | - |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range correlations between protons and carbons, respectively. This data is pivotal for the unambiguous assignment of all ¹H and ¹³C signals.
Advanced NMR for Conformational Studies
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule. The rotational freedom around the benzoyl-benzoic acid bond can lead to different spatial arrangements, and NOESY can help in identifying the most stable conformer in solution.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The intramolecular hydrogen bonding between the hydroxyl group and the ketone carbonyl is expected to influence the position and shape of the O-H stretching band of the phenolic hydroxyl group. The carbonyl (C=O) stretching vibrations of the ketone and carboxylic acid are expected to appear as strong, distinct bands in the region of 1650-1750 cm⁻¹. The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations. The C-O stretching vibrations of the ether and carboxylic acid groups would also be present.
FT-IR Spectral Data from NIST WebBook:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3800-1330 | - | O-H stretch (carboxylic acid and phenol), C-H stretch (aromatic) |
| ~1700 | Strong | C=O stretch (ketone and carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1330-400 | - | C-O stretch, C-H bend, fingerprint region |
Data obtained from the NIST Chemistry WebBook for this compound. nist.gov
Raman Spectroscopy Applications
Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be effective in characterizing the symmetric stretching vibrations of the aromatic rings. The C=O stretching vibrations would also be Raman active. The non-polar C-C bonds of the benzene rings would give rise to strong Raman signals, providing further confirmation of the aromatic framework.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, distinguishing it from other molecules that may have the same nominal mass.
For this compound, the molecular formula is C₁₅H₁₂O₅. epa.gov The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds precisely to this calculated value, thus confirming its elemental formula and providing strong evidence for its identity.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that reveals the connectivity of atoms within the molecule.
The fragmentation of this compound is expected to proceed through the cleavage of its most labile bonds. Key fragmentation pathways would likely involve the C-C bond between the carbonyl bridge and the benzoic acid ring. Based on the known fragmentation of benzoic acid and related structures, a plausible pathway can be proposed. docbrown.infovu.edu.au
The initial molecular ion ([C₁₅H₁₂O₅]⁺˙) would have an m/z of 272. Subsequent fragmentation could produce characteristic ions corresponding to the two aromatic portions of the molecule. For example, cleavage could yield a benzoyl-type cation or fragments resulting from the loss of small neutral molecules like H₂O, CO, and CO₂.
Table 1: Plausible MS/MS Fragmentation Ions for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 272 | [C₁₅H₁₂O₅]⁺˙ | Molecular Ion |
| 255 | [C₁₅H₁₁O₄]⁺ | Loss of OH radical |
| 227 | [C₁₄H₁₁O₃]⁺ | Loss of COOH radical |
| 151 | [C₈H₇O₃]⁺ | Fragment corresponding to the hydroxy-methoxybenzoyl moiety |
| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoyl moiety after loss of COOH |
| 105 | [C₇H₅O]⁺ | Loss of CO from m/z 151 or COOH from the benzoic acid part followed by rearrangement |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and conjugation. The absorption of light promotes electrons from a ground state to a higher energy excited state.
The structure of this compound contains multiple chromophores, including two aromatic rings and a carbonyl group, which are expected to give rise to characteristic absorption bands. The electronic transitions are primarily of the π → π* type, associated with the conjugated π-electron systems of the benzene rings, and the n → π* type, associated with the non-bonding electrons of the carbonyl oxygen. up.ac.za
The presence of electron-donating substituents (hydroxyl, -OH, and methoxy, -OCH₃) and an electron-withdrawing substituent (carboxyl, -COOH) on the aromatic rings typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. up.ac.za The extended conjugation across the benzophenone (B1666685) core further influences the position and intensity of these bands. For comparison, a similar compound, 2,4-dihydroxybenzoic acid, exhibits absorption maxima at 208 nm, 258 nm, and 296 nm. sielc.com It is anticipated that this compound would display a similarly complex spectrum with multiple absorption bands in the 200-400 nm range.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be constructed. While a specific crystal structure for this compound was not found in the reviewed literature, this section outlines the parameters that such an analysis would provide.
Unit Cell Parameters and Space Group Determination
The foundational data from an X-ray diffraction experiment includes the unit cell parameters and the crystal's space group. The unit cell is the smallest repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present within the crystal. This information is fundamental to solving the crystal structure.
Table 2: Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| V (ų) | Data not available |
Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Once the crystal structure is solved, a definitive analysis of all intramolecular geometric parameters becomes possible. This includes the precise measurement of bond lengths, bond angles, and torsion angles.
This level of detail would confirm the connectivity of the molecule and reveal subtle structural features. For instance, the analysis would show the planarity of the benzene rings and the relative orientation of the two rings with respect to each other, defined by the torsion angle around the carbonyl bridge. Furthermore, it would provide direct evidence of intramolecular hydrogen bonding, such as between the ortho-hydroxyl group and the adjacent carbonyl oxygen, by revealing a short H···O distance and a favorable geometry. Intermolecular interactions, like hydrogen bonding involving the carboxylic acid groups (which often form dimers), would also be fully characterized, explaining the packing of molecules in the solid state. nih.goviucr.org
Table 3: Selected Bond Parameters (Expected Values)
| Parameter Type | Atoms Involved | Expected Value/Observation |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Length | C-O (carboxyl) | ~1.25 Å (C=O), ~1.31 Å (C-OH) |
| Bond Angle | C-C(O)-C (benzoyl bridge) | ~120° |
Investigation of Intermolecular Interactions
The molecular structure of this compound is rich in functional groups that dictate its solid-state architecture through a variety of intermolecular interactions. The primary forces at play are hydrogen bonding and π-stacking, which arise from the presence of hydroxyl, carboxylic acid, methoxy, and aromatic moieties.
Hydrogen Bonding: The molecule possesses two hydrogen bond donor sites (the hydroxyl and carboxylic acid protons) and five potential hydrogen bond acceptor sites (the carbonyl oxygen, the two carboxylate oxygens, the hydroxyl oxygen, and the methoxy oxygen). nih.gov This abundance of sites allows for the formation of a robust network of hydrogen bonds. The carboxylic acid group is particularly significant, as it can form strong O-H···O hydrogen bonds. In many related benzoic acid derivatives, these interactions lead to the formation of centrosymmetric dimers, a common and stable supramolecular synthon. Furthermore, the intramolecular hydrogen bond between the ortho-hydroxyl group and the ketone's carbonyl oxygen is a defining feature that influences the molecule's conformation. The various functional oxygens, including the carboxylate, hydroxyl, and carbonyl groups, are actively involved in creating complex coordination patterns. tandfonline.com
The potential sites for these key intermolecular interactions are summarized in the table below.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Potential Significance in Crystal Packing |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Formation of stable R²₂(8) dimers. |
| Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Intramolecular bonding influencing planarity. |
| Hydrogen Bond | Hydroxyl (-OH) | Carboxyl Oxygen | Intermolecular linkage between molecules. |
| π-Stacking | Phenyl Ring 1 | Phenyl Ring 2 | Stabilizes crystal lattice through aromatic interactions. |
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical area of study in materials and pharmaceutical sciences. While specific polymorphs of this compound are not extensively documented in literature, the molecule's structural features strongly suggest a high potential for polymorphic behavior. Analogous small organic molecules, such as p-aminobenzoic acid, are known to exhibit multiple polymorphic forms (α, β, γ, δ), each with unique packing arrangements and stability profiles. rsc.orgcore.ac.uk Similarly, a related nitrophenylaminocarbonyl benzoic acid compound is known to crystallize in two different polymorphic forms, one orthorhombic and one monoclinic. nih.gov
Crystal Engineering: The study of polymorphism is intrinsically linked to crystal engineering, which aims to design and control the formation of crystalline solids with desired properties. For this compound, crystal engineering strategies would focus on manipulating the intermolecular interactions during crystallization. The compound's multiple functional groups offer a versatile platform for directing crystal packing. tandfonline.com By systematically varying crystallization parameters, it is possible to favor certain hydrogen-bonding motifs over others or to encourage different π-stacking arrangements, potentially leading to the isolation of different polymorphs.
Key factors that can be controlled in crystal engineering to explore the polymorphic landscape of this compound are outlined below.
| Parameter | Influence on Crystallization | Expected Outcome |
| Solvent Choice | Solvent polarity and its ability to form hydrogen bonds can compete with or promote specific solute-solute interactions. | Isolation of different solvates or polymorphs with distinct packing motifs. |
| Temperature | Affects nucleation and growth kinetics as well as the thermodynamic stability of different forms. | Can favor the formation of either kinetically or thermodynamically stable polymorphs. |
| Saturation Level | The rate of supersaturation influences whether crystal growth is under kinetic or thermodynamic control. | Rapid crystallization may yield metastable forms, while slow crystallization often produces the stable form. |
| Additives | Tailor-made additives can inhibit the growth of certain crystal faces or template the formation of a specific polymorph. | Selective crystallization of a desired, otherwise difficult to obtain, polymorph. |
Further research into the crystallization behavior of this compound could reveal a rich polymorphic landscape, offering opportunities to tailor its solid-state properties for specific applications.
Coordination Chemistry and Design of Metal Complexes
Ligand Characteristics and Coordination Modes of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid
The coordination behavior of this compound is fundamentally dictated by the spatial arrangement and electronic properties of its functional groups. These characteristics enable it to act as a versatile chelating agent, forming stable complexes with a range of metal ions.
Identification of Potential Donor Atoms (Carboxylate, Hydroxyl, Carbonyl)
This compound possesses three key functional groups that can participate in coordination to a metal center: a carboxylate group (-COOH), a hydroxyl group (-OH), and a carbonyl group (C=O). The oxygen atoms within these groups serve as the primary donor sites. Research into its complexes with Group 4 metals has demonstrated that all three of these oxygen-containing functionalities can be employed in a variety of coordination modes. This multi-dentate character is a crucial aspect of its ligand properties.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound often involves the reaction of the ligand with metal precursors, such as metal alkoxides. The resulting complexes exhibit diverse structural features, which can be elucidated through various analytical techniques.
Complexes with Group 4 Transition Metals (Titanium, Zirconium, Hafnium)
The reactions of this compound (H₂-OBzA) with Group 4 metal alkoxide precursors have been shown to yield a range of structurally interesting complexes. The specific nature of the resulting complex is influenced by factors such as the identity of the metal cation and the steric bulk of the ancillary ligands.
The synthesis of Group 4 metal complexes with H₂-OBzA is typically achieved through the reaction of the ligand with a suitable metal precursor, often a metal alkoxide [M(OR)₄]. The stoichiometry of the reactants plays a critical role in determining the final product. For instance, the reaction of H₂-OBzA with titanium alkoxides has been shown to produce complexes with varying ligand-to-metal ratios. Control over the reaction conditions, such as solvent and temperature, is also crucial in directing the outcome of the synthesis and isolating crystalline products suitable for structural analysis.
A summary of representative synthesized Group 4 metal complexes with this compound is presented in the table below.
| Compound Number | Metal (M) | Ancillary Ligand (OR) | Molecular Formula |
| 1 | Ti | OCHMe₂ (OPri) | [(OPri)₂Ti(μ-(c,c-OBzA))]₂ |
| 2 | Ti | OCMe₃ (OBut) | [(OBut)₂Ti(μ-(c,c-OBzA))]₂ |
| 3 | Ti | OCH₂CMe₃ (ONep) | [(ONep)₂Ti(μ-(c,c-OBzA))]₂ |
| 4 | Ti | OCHMe₂ (OPri) | [[(OPri)₃Ti(μ-OPri)Ti(OPri)₂]₂(μ-(μc,μ-OBzA))₂]₂ |
| 5 | Zr | OCH₂CMe₃ (ONep) | [(ONep)₃Zr(μ-ONep)₂Zr(ONep)₂]₂(μ-(c,μ-OBzA)₂) |
| 6 | Zr | OCMe₃ (OBut) | [(py)(OBut)₃Zr]₂(μ-(c,c-OBzA)) |
| 7 | Hf | OCMe₃ (OBut) | [(OBut)₂Hf(μ-OBut)]₂(μ-(c,η¹-OBzA)) |
Table based on synthesized compounds reported in scientific literature.
The structural characterization of these complexes in both the solid state, primarily through single-crystal X-ray diffraction, and in solution, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, has revealed intricate molecular architectures. A common feature observed in the solid-state structures of the Group 4 metal complexes with the OBzA ligand is the adoption of a pseudo-octahedral geometry by the metal centers. This geometry is achieved through the coordination of the OBzA ligand in various binding modes, along with the ancillary alkoxide or other supporting ligands.
For example, in complexes such as [(OR)₂Ti(μ-(c,c-OBzA))]₂, the titanium centers achieve a pseudo-octahedral environment. The OBzA ligand can exhibit different coordination behaviors, including chelating ('c') and bridging ('μ') modes, utilizing its carboxylate, hydroxyl, and carbonyl oxygen atoms to connect to one or more metal centers. Solution NMR studies often indicate the presence of complex structures in solution that are consistent with the solid-state geometries observed. The complexity of these structures is a result of the interplay between the versatile coordination of the OBzA moiety, the size of the metal cation, and the steric and electronic properties of the ancillary alkoxide ligands.
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| H₂-OBzA | This compound |
| Ti | Titanium |
| Zr | Zirconium |
| Hf | Hafnium |
| OPri | Isopropoxide |
| OBut | tert-Butoxide |
| ONep | Neopentoxide |
| py | Pyridine |
Analysis of Metal-Ligand Binding Modes (e.g., Chelating, Bridging)
The compound this compound, hereafter referred to as H₂-OBzA, demonstrates remarkable versatility in its coordination to metal centers, primarily through its carboxylate, hydroxyl, and carbonyl functional groups. The interplay of these groups allows for a variety of binding modes, including both chelating and bridging interactions.
In complexes with Group 4 metals, H₂-OBzA has been observed to adopt numerous binding configurations, leading to intricate molecular architectures. The specific coordination is influenced by factors such as the size of the metal cation and the nature of other ligands present in the coordination sphere.
A notable binding mode involves the carboxylate group acting as a bridge between two metal centers, while the hydroxyl and carbonyl oxygens chelate to one of the metals. This bridging-chelating mode results in the formation of dimeric or polymeric structures. The strain associated with the formation of a four-membered chelate ring by the carboxylate group often favors these alternative, multi-metal coordination modes. researchgate.net
The different functional oxygens of the H₂-OBzA ligand can be employed in a variety of coordination modes, contributing to the structural diversity of its metal complexes.
Complexation with Other Divalent Metal Ions (e.g., Copper(II))
While detailed studies on the complexation of H₂-OBzA with a wide range of divalent metal ions are not extensively documented, the coordination behavior of similar ligands provides valuable insights. For instance, derivatives of 2-hydroxy-4-oxyacetate-benzoic acid have been shown to form stable complexes with copper(II). researchgate.netresearchgate.netmdpi.com In these complexes, the carboxylate oxygen and other donor atoms from ancillary ligands coordinate to the Cu(II) center, resulting in geometries such as a five-coordination trigonal bipyramid. researchgate.netresearchgate.netmdpi.com
In related systems involving Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951), binuclear copper(II) complexes have been characterized. rsc.org These structures feature bridging oxygen atoms from the phenolate (B1203915) groups, demonstrating the propensity of these types of ligands to form polynuclear species. rsc.org The coordination environment around the copper(II) ions in such complexes is often a distorted octahedron. rsc.org
Based on these related structures, it can be inferred that H₂-OBzA would likely form stable complexes with copper(II) and other divalent metal ions. The coordination would likely involve the carboxylate group and the ortho-hydroxyl group, potentially leading to both mononuclear and polynuclear species depending on the reaction conditions and the presence of other coordinating ligands.
Advanced Spectroscopic Probes for Complex Characterization (e.g., EPR for paramagnetic complexes)
The characterization of paramagnetic metal complexes of H₂-OBzA, particularly those involving d⁹ ions like copper(II), necessitates the use of advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. EPR provides direct insight into the electronic and geometric structure of the metal center and the nature of its ligand sphere. mdpi.comwpi.edu
For a hypothetical Cu(II) complex with H₂-OBzA, the EPR spectrum would be expected to be axial, with g-tensor components g|| > g⊥ > 2.0023, which is characteristic of a dₓ²-y² ground state in a distorted octahedral or square pyramidal geometry. researchgate.net The precise values of the g-tensor components and the copper hyperfine coupling constants (A|| and A⊥) would provide detailed information about the covalency of the metal-ligand bonds and the symmetry of the coordination environment. ethz.ch
In cases of polynuclear complexes, EPR can also be used to probe magnetic exchange interactions between metal centers. For instance, the presence of a broad signal or the absence of a signal at room temperature that resolves into a structured spectrum at low temperatures can indicate antiferromagnetic coupling between adjacent metal ions.
The following table presents typical EPR g-tensor values for various geometries of Cu(II) complexes, which would be relevant for characterizing a potential Cu(II)-H₂-OBzA complex.
| Geometry | Ground State | g-Tensor Relationship |
|---|---|---|
| Elongated Octahedral | dₓ²-y² | g|| > g⊥ > 2.0 |
| Compressed Octahedral | d_z² | g⊥ > g|| ≈ 2.0 |
| Square Pyramidal | dₓ²-y² | g|| > g⊥ > 2.0 |
| Trigonal Bipyramidal | d_z² | g⊥ > g|| ≈ 2.0 |
Electronic and Magnetic Properties of Metal-Ligand Systems
The electronic and magnetic properties of metal complexes containing H₂-OBzA are dictated by the nature of the metal ion and the specific coordination geometry. For paramagnetic complexes, such as those with Mn(II) or Cu(II), magnetic susceptibility measurements provide valuable information about the electronic structure and any magnetic interactions.
In a study of coordination polymers based on 3,3′,4,4′-benzophenone-tetracarboxylate, a related ligand, a manganese(II) complex exhibited antiferromagnetic coupling between the metal centers. rsc.org This suggests that H₂-OBzA, with its potential for forming bridging structures, could also facilitate magnetic exchange interactions.
The electronic spectra of these complexes are typically characterized by ligand-to-metal charge transfer (LMCT) and d-d transitions. For a Cu(II) complex, d-d transitions would be expected in the visible region of the spectrum, and their energy and intensity would be indicative of the coordination geometry. researchgate.net Theoretical investigations using density functional theory (DFT) on related copper(II) complexes with 2-hydroxyphenones have shown that the nature of the ligand influences the electronic structure, absorption spectrum, and electron excitation properties. semanticscholar.org
Potential for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The structural characteristics of H₂-OBzA, particularly its multiple coordination sites and the rigidity of its aromatic backbone, make it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. wpi.edu
The synthesis of MOFs often utilizes multitopic organic linkers to connect metal ions or clusters into extended networks. The carboxylate functionality of H₂-OBzA is a common coordinating group in MOF chemistry. Furthermore, the hydroxyl and carbonyl groups can participate in secondary coordination interactions or hydrogen bonding, which can influence the final topology and properties of the framework.
Studies on similar ligands, such as p-hydroxybenzoic acid, have demonstrated their utility in forming 3D MOFs with interesting structural features and catalytic activity. rsc.org The use of functionalized benzoic acids as modulators in MOF synthesis has also been shown to introduce defects and enhance properties like porosity and surface area. researchgate.net It is therefore highly probable that H₂-OBzA could be employed as a primary or secondary linker in the synthesis of novel MOFs and coordination polymers with tailored structures and functionalities. globethesis.com The selection of metal ions and reaction conditions would play a crucial role in directing the self-assembly process to yield one-, two-, or three-dimensional structures.
Advanced Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and associated properties. These calculations are fundamental to understanding the intrinsic characteristics of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the optimized ground-state geometry of this compound. These studies reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For similar aromatic carboxylic acids, DFT has been successfully used to calculate these geometric parameters. The optimized structure typically shows the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the benzoyl group, which imparts significant conformational stability.
Table 1: Representative Calculated Ground State Properties for a Substituted Benzoic Acid using DFT
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -689.34 |
| Dipole Moment (Debye) | 3.45 |
| C=O Bond Length (Å) | 1.23 |
| O-H Bond Length (Å) | 0.97 |
Note: Data is representative of DFT calculations on similar aromatic structures and serves for illustrative purposes.
Hartree-Fock (HF) theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF provides a foundational starting point for more advanced calculations. HF methods can be used to compute the optimized geometry and electronic energy of this compound. The results, while qualitatively useful, often show systematic errors, such as predicting shorter bond lengths than experimentally observed.
Computational methods are invaluable for predicting and interpreting spectroscopic data.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors, providing excellent agreement with experimental spectra. Key predicted vibrations would include the O-H stretch of the carboxylic acid and phenol (B47542), the C=O stretches of the ketone and carboxylic acid, and various C-H and C-C aromatic stretching and bending modes.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Calculations would predict distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acidic protons. For the ¹³C spectrum, characteristic shifts for the carbonyl carbons, the aromatic carbons, and the methoxy carbon would be calculated. Comparing these theoretical shifts with experimental data helps in the definitive assignment of all signals in the NMR spectra.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3550 | ~3400-2500 (broad) |
| C=O Stretch (Ketone) | 1695 | 1670 |
| C=O Stretch (Carboxylic Acid) | 1740 | 1710 |
| C-O-C Stretch (Methoxy) | 1250 | 1245 |
Note: Values are representative for similar functional groups and illustrate the typical agreement between calculated and experimental data.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface.
For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) localized around the electronegative oxygen atoms of the carbonyl, hydroxyl, and methoxy groups. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the acidic protons of the hydroxyl and carboxylic acid groups, indicating sites for nucleophilic attack. The MEP analysis provides a clear picture of the molecule's reactive sites.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding electronic transitions and chemical reactivity.
HOMO: As the orbital that acts as an electron donor, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxy-4-methoxybenzoyl ring system.
LUMO: As the orbital that acts as an electron acceptor, the LUMO is likely distributed over the electron-withdrawing benzoylbenzoic acid portion of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 3: Key Quantum Chemical Parameters from HOMO-LUMO Analysis
| Parameter | Definition | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential (electron-donating ability) |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity (electron-accepting ability) |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations provide insights into the conformational flexibility of this compound and its interactions with a solvent, such as water.
An MD simulation would model the rotation around the single bond connecting the two aromatic rings, revealing the most stable conformations and the energy barriers between them. It would also show how the molecule's structure is influenced by interactions with surrounding solvent molecules. For example, in an aqueous solution, MD simulations would illustrate the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carboxylic acid groups and the water molecules, providing a detailed understanding of its solvation and behavior in a biological context.
Computational Modeling of Molecular Interactions
Computational modeling allows for the simulation and analysis of how this compound interacts with other molecules, which is fundamental to understanding its biological and chemical activities.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding the interaction between a ligand and a protein's binding site.
In the context of anticancer drug design, this compound, also identified as NSC 79888, has been recognized as a promising scaffold. Through a pharmacophore-based drug design approach and subsequent screening of the National Cancer Institute (NCI) database, this compound was identified as a hit against Phosphoinositide 3-kinase α (PI3Kα), a significant target in cancer therapy. nih.gov
Subsequent molecular docking studies have elucidated the specific interactions between this compound and the PI3Kα active site. The binding is characterized by a combination of hydrogen bonds and other intermolecular forces. Key interactions include the formation of hydrogen bonds with the backbones of specific amino acid residues, namely Ser774 and Lys802. nih.gov Beyond these direct hydrogen bonds, the stability of the ligand-protein complex is significantly influenced by hydrophobic (van der Waals) and aromatic (π-stacking) interactions. nih.gov The importance of these particular amino acid residues in ligand engagement has been corroborated by other computational and experimental studies, highlighting the accuracy of the docking predictions. nih.gov
Table 1: Key Molecular Docking Interactions of this compound with PI3Kα
| Interacting Residue | Interaction Type |
| Ser774 | Hydrogen Bond |
| Lys802 | Hydrogen Bond |
| Various | Hydrophobic (van der Waals) |
| Various | Aromatic (π-stacking) |
Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) models publicly available for this compound. QSAR studies computationally correlate variations in the physicochemical properties of compounds with their biological activities to derive a mathematical relationship. Such models are predictive tools for designing and screening new compounds with desired activities. The development of a QSAR model for this compound and its derivatives would require a dataset of analogues with corresponding activity data.
Prediction of Nonlinear Optical (NLO) Properties
The prediction of nonlinear optical (NLO) properties through computational methods involves calculating how a molecule's optical properties (like its polarizability and hyperpolarizability) change with the intensity of incident light. Materials with significant NLO properties are valuable in a range of applications, including telecommunications and optical computing.
As of now, specific computational studies predicting the nonlinear optical (NLO) properties of this compound are not available in the public domain. Such a study would typically involve quantum chemical calculations to determine the first and second hyperpolarizabilities, which are key indicators of a molecule's NLO response.
Investigation of Derivatives and Structure Activity Relationships Sar in Chemical Biology
Rational Design and Synthesis of Chemically Modified Analogues
The rational design of analogues based on the 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid scaffold involves targeted modifications to probe and enhance interactions with biological targets. Synthetic strategies are developed to systematically alter functional groups and study the resulting impact on activity.
The core structure of this compound is a benzophenone (B1666685). This scaffold is a recurring motif in medicinal chemistry, and its derivatives have been synthesized to target various biological processes. nih.gov A pharmacophore-based drug design approach, coupled with screening of the National Cancer Institute (NCI) database, identified this compound (also known as NSC 79888) as a promising hit compound for inhibiting the enzyme Phosphoinositide 3-kinase α (PI3Kα). researchgate.netresearchgate.net
The synthesis of benzophenone analogues often involves established organic chemistry reactions. For instance, various hydroxybenzophenones can be prepared using the Fries rearrangement, followed by reactions like benzoylation to produce a diverse library of derivatives. nih.gov Another approach involves the cross-coupling of aldehydes with aryl halides, followed by oxidation to form the benzophenone core. nih.gov Research into 4-aminobenzophenone (B72274) derivatives has shown that these compounds can be potent inhibitors of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Structure-activity relationship (SAR) studies on these analogues have provided insights into the features necessary for potent activity. nih.gov
Table 1: Potent Benzophenone-Based Inhibitors of TNF-α
| Compound | Key Structural Feature | IC₅₀ (TNF-α) | IC₅₀ (IL-1β) |
|---|---|---|---|
| Derivative A | 4-aminobenzophenone | 159 nM | 226 nM |
| Analogue 12 | Modified 4-aminobenzophenone | 4 nM | 14 nM |
| Analogue 13 | Modified 4-aminobenzophenone | 6 nM | 30 nM |
| Analogue 14 | Modified 4-aminobenzophenone | 4 nM | 18 nM |
Data sourced from studies on 4-aminobenzophenone analogues. nih.gov
Hydroxybenzoic acids are a class of naturally occurring phenolic compounds that serve as versatile starting materials for synthesizing new derivatives with potential biological activities. rasayanjournal.co.in Novel hybrid derivatives can be synthesized by combining hydroxybenzoic acid with other molecules through esterification or other coupling reactions. rasayanjournal.co.in For example, novel hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid have been prepared and shown to possess significant fungicidal activities. nih.gov The synthesis typically involves an esterification reaction between a hydroxybenzoic acid and an alcohol, often catalyzed by an acid like H₂SO₄. nih.gov
The exploration of different isomers, such as 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid, allows for a systematic investigation of how the position of the hydroxyl group affects the biological profile of the resulting derivatives. rasayanjournal.co.innih.gov These synthetic efforts aim to generate libraries of compounds for screening against various biological targets. rasayanjournal.co.in
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are structurally related to the 2-hydroxy-4-methoxyphenyl moiety of the target compound. They are common starting materials for the synthesis of Schiff bases, which contain a characteristic azomethine or imine group (-C=N-). tsijournals.comnih.gov These compounds are formed through the condensation reaction of an aldehyde (like vanillin) with a primary amine or a related compound like a hydrazide. nih.govgavinpublishers.com
The synthesis can be performed using various methods, including conventional solvent-assisted refluxing or more modern solvent-free techniques. nih.gov The resulting Schiff bases are versatile ligands in coordination chemistry and have a wide spectrum of biological activities. tsijournals.comgavinpublishers.comnih.gov Characterization of these compounds confirms the formation of the imine linkage, with distinct signals appearing in IR and NMR spectra. nih.govnih.gov For instance, the C=N stretching vibration is typically observed in the 1598-1600 cm⁻¹ region of the IR spectrum. nih.gov
Table 2: Synthesis of Vanillin-Derived Schiff Bases
| Aldehyde | Amine/Hydrazide Reactant | Synthesis Method | Key Spectral Data (ν(C=N) cm⁻¹) |
|---|---|---|---|
| o-Vanillin | S-benzyl-dithiocarbazate | Reflux | 1598 |
| o-Vanillin | S-2-methylbenzyl-dithiocarbazate | Reflux | 1600 |
| o-Vanillin | S-4-methylbenzyl-dithiocarbazate | Reflux | 1598 |
| Vanillin | Various Aromatic Amines | Solvent-assisted or Solvent-free | Not specified |
Data compiled from synthesis of various Schiff bases. nih.govnih.gov
Thiourea (B124793) derivatives represent another important class of analogues that have been extensively studied for their biological potential. nih.govfip.org The synthesis of N-benzoylthiourea derivatives often begins with a substituted benzoyl chloride, such as 4-methoxybenzoyl chloride. A common and efficient two-step synthetic route involves first reacting the benzoyl chloride with a thiocyanate (B1210189) salt (e.g., KSCN) to form an in-situ benzoyl isothiocyanate intermediate. This reactive intermediate is then treated with a variety of primary or secondary amines to yield the desired N,N'-disubstituted thiourea derivatives.
This synthetic strategy allows for the creation of a diverse library of compounds by simply varying the amine component used in the second step. The resulting derivatives have been investigated for a range of biological activities, including antibacterial and antioxidant properties. nih.gov
Table 3: General Synthesis Scheme for Benzoylthiourea Derivatives
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1 | 4-Methoxybenzoyl chloride + KSCN | 4-Methoxybenzoyl isothiocyanate |
| 2 | 4-Methoxybenzoyl isothiocyanate + Primary/Secondary Amine (R-NH₂) | N-(4-methoxybenzoyl)-N'-(R)thiourea |
General synthetic pathway for thiourea derivatives.
Structure-Mechanism Correlation Studies in Biological Systems (Non-Clinical Focus)
Understanding the relationship between a molecule's structure and its effect on biological systems is a fundamental goal of chemical biology. For derivatives of this compound, studies focus on how specific structural changes modulate interactions with biological macromolecules like enzymes, without a clinical application focus.
As previously noted, this compound (NSC 79888) was identified as an inhibitor of Phosphoinositide 3-kinase α (PI3Kα), an enzyme that is a prominent target in cell signaling research. researchgate.net Structure-mechanism studies, often aided by computational modeling, have sought to understand how this molecule and its analogues interact with the enzyme's active site. researchgate.net
Analysis of the ligand/PI3Kα complex reveals that the interaction is stabilized by a combination of forces. researchgate.net Hydrogen bonds are formed between the ligand and the backbones of key amino acid residues, such as Serine 774 (Ser774) and Lysine 802 (Lys802). researchgate.net In addition to hydrogen bonding, hydrophobic (van der Waals) and aromatic (π-stacking) interactions play a predominant role in the formation and stability of the ligand-enzyme complex. researchgate.net These findings underscore the importance of these specific amino acid residues in ligand engagement and provide a structural basis for the rational design of more potent and selective inhibitors based on the benzophenone scaffold. researchgate.net
Table 4: Key Interactions Between Benzophenone-Based Ligands and PI3Kα
| Interacting Amino Acid Residue | Type of Interaction |
|---|---|
| Serine 774 (Ser774) | Hydrogen Bond |
| Lysine 802 (Lys802) | Hydrogen Bond |
| Various (in hydrophobic pocket) | Hydrophobic (van der Waals) |
| Various (with aromatic residues) | Aromatic (π-stacking) |
Summary of crucial interactions within the PI3Kα active site. researchgate.net
Investigations into Cellular Signaling Pathways (e.g., ERK, p38, JNK phosphorylation in cell lines)
The compound this compound, also known as 2-hydroxy-4-methoxy benzoic acid (HMBA), has been shown to modulate key cellular signaling pathways involved in cell proliferation and survival. phcog.com In studies using the human melanoma cell line SK-MEL-28, treatment with HMBA resulted in an increased phosphorylation of several mitogen-activated protein kinases (MAPKs). phcog.com Specifically, Western blot analysis revealed a significant rise in the phosphorylated forms of Extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). phcog.com
The activation of these pathways appears to be a critical component of the compound's mechanism of action. phcog.com Further investigation has specifically linked the phosphorylation of ERK to the activation of downstream processes such as autophagy. phcog.com This suggests that HMBA's influence on cell fate is mediated, at least in part, through the strategic activation of the ERK signaling cascade, which in turn triggers other cellular responses. phcog.com While p38 and JNK are also phosphorylated, the direct downstream consequences of their activation by HMBA are part of ongoing research. phcog.com
Table 1: Effect of this compound on MAPK Signaling in SK-MEL-28 Cells
| Signaling Protein | Effect of Treatment | Implicated Downstream Process | Reference |
|---|---|---|---|
| ERK | Increased Phosphorylation | Autophagy | phcog.com |
| p38 | Increased Phosphorylation | Under Investigation | phcog.com |
| JNK | Increased Phosphorylation | Under Investigation | phcog.com |
Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy) in Cell Lines)
Research has demonstrated that this compound (HMBA) is a potent inducer of programmed cell death in cancer cells. phcog.com In the SK-MEL-28 melanoma cell line, HMBA was found to stimulate both apoptosis and autophagy, two distinct but interconnected cell death pathways. phcog.com
The induction of apoptosis was confirmed through multiple experimental approaches. Treatment with HMBA led to dose-dependent DNA damage, a key trigger for apoptosis. phcog.com Furthermore, the use of Annexin-V staining and Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assays provided direct evidence of apoptotic cell death. phcog.com The activation of caspase-3, a critical executioner caspase in the apoptotic cascade, was also observed. phcog.com
Concurrently, HMBA was shown to induce autophagy. phcog.com This was visualized through acridine (B1665455) orange (AO) staining, which highlights the acidic vesicular organelles characteristic of autophagosomes. phcog.com The mechanism was further elucidated by Western blot analysis, which showed that ERK phosphorylation is responsible for the activation of key autophagy proteins such as LC3 and p62. phcog.com These findings indicate that HMBA inhibits the proliferation of cancer cells by concurrently activating both apoptotic and autophagic pathways, ultimately leading to cell demise. phcog.com
Table 2: Pro-Death Cellular Activities of this compound in SK-MEL-28 Cells
| Programmed Cell Death Pathway | Method of Detection | Key Markers / Findings | Reference |
|---|---|---|---|
| Apoptosis | DNA Damage Assay | Dose-dependent DNA damage | phcog.com |
| Annexin-V Assay | Detection of apoptotic cells | phcog.com | |
| TUNEL Assay | Detection of apoptotic cells | phcog.com | |
| Western Blot | Activation of caspase-3 | phcog.com | |
| Autophagy | Acridine Orange Staining | Presence of acidic vacuoles | phcog.com |
Antioxidant Mechanisms and Oxidative Stress Mitigation in Cellular or In Vitro Models
This compound (HMBA) has demonstrated significant antioxidant properties in various models. nih.govnih.govnih.gov Its ability to combat oxidative stress is a key aspect of its biological activity. The compound effectively neutralizes free radicals, a capacity that has been observed in studies measuring thiobarbituric acid reactive substances (TBARS) and superoxide (B77818) dismutase (SOD) activities. nih.gov
In a study involving streptozotocin-induced diabetic rats, HMBA's antioxidant activity was linked to its ability to restore the function of membrane-bound Ca2+-ATPase in erythrocytes. nih.gov The compound's capacity to mitigate lipid peroxidation in plasma and erythrocytes contributed to this restorative effect, highlighting its potential in managing diabetes-related complications arising from oxidative stress. nih.gov
Furthermore, in a non-human in vivo model of carbon tetrachloride (CCl4)-induced liver toxicity, HMBA exhibited potent antioxidant effects. nih.gov Its administration led to a marked reduction in hepatic lipid peroxidation and a restoration of the total glutathione (B108866) content, a crucial endogenous antioxidant. nih.gov These findings underscore the compound's role in mitigating cellular damage by bolstering antioxidant defense systems and reducing oxidative stress. nih.gov
Anti-inflammatory Mechanisms via Enzyme Regulation (e.g., Heme oxygenase (HO1), Myeloperoxidase (MPO) in non-human in vivo models)
The anti-inflammatory properties of this compound (HMBA) have been substantiated in several in vivo models. nih.govnih.gov The compound effectively neutralized inflammation induced by Vipera russelli venom and reduced cotton pellet-induced granuloma in rats. nih.gov
Investigations into the molecular mechanisms underlying its anti-inflammatory and hepatoprotective effects have focused on its ability to regulate key enzymes involved in the inflammatory process. nih.gov In a study on CCl4-induced liver injury in rats, the activities of heme oxygenase-1 (HO-1) and myeloperoxidase (MPO) were measured following HMBA administration. nih.gov Heme oxygenase-1 is an inducible enzyme that plays a role in the cellular response to oxidative stress and inflammation. Myeloperoxidase is an enzyme found in neutrophils that produces hypochlorous acid, contributing to pathogen killing but also to inflammatory tissue damage. nih.gov
The study revealed that HMBA administration significantly decreased the activity and expression of HO-1. nih.gov Conversely, the activity of MPO was significantly increased. nih.gov This modulation of key defensive enzymes is a central component of its mechanism for attenuating liver inflammation and injury. nih.gov
Table 3: Regulation of Inflammatory Enzymes by this compound in a Rat Model of Liver Injury
| Enzyme | Function in Inflammation | Effect of HMBA Treatment | Reference |
|---|---|---|---|
| Heme oxygenase-1 (HO-1) | Stress response, antioxidant | Decreased activity and expression | nih.gov |
| Myeloperoxidase (MPO) | Pro-inflammatory, produces ROS | Increased activity | nih.gov |
Cheminformatics and Drug-Likeness Analysis of Analogues
Cheminformatics and computational approaches are integral to modern drug discovery, allowing for the analysis of properties like drug-likeness and the identification of promising new chemical entities. nih.gov The compound this compound (designated NSC 79888) was identified as a "hit" compound through a pharmacophore-based virtual screening of the National Cancer Institute (NCI) database against the phosphoinositide 3-kinase α (PI3Kα) target. researchgate.net
The identification of this compound as a hit provides a validated starting point, or scaffold, for the design of new analogues with potentially improved activity. researchgate.net Following this, cheminformatics evaluations have been performed on newly synthesized derivatives, such as sulfonylhydrazones, to predict their drug-like properties. researchgate.net These analyses often involve calculating various molecular descriptors and indices to assess factors conforming to established principles like Lipinski's rule of five, which predicts the potential for oral bioavailability. japsonline.com Such in silico predictions help to prioritize which newly designed analogues are most promising for synthesis and subsequent biological testing. researchgate.netjapsonline.com The analysis of derivatives of the parent compound revealed correlations between structural changes and predicted drug-like properties, guiding the optimization process for developing potential therapeutic agents. researchgate.net
Development of Chemical Probes for Biological Research
Chemical probes are potent, selective, and well-characterized small molecules used to study and manipulate the function of specific proteins or pathways within a biological system. mskcc.orgnih.gov They are invaluable tools for basic research and for the validation of new drug targets. nih.govnih.gov The development of a chemical probe often begins with a "hit" compound, which is a molecule identified from a screen that displays a desired biological activity. nih.gov
The identification of this compound as a hit compound that interacts with PI3Kα provides a crucial starting point for the development of chemical probes. researchgate.net While the parent compound itself may not possess the optimal potency or selectivity to be used as a probe, its core structure serves as a valuable scaffold. Through medicinal chemistry efforts, this scaffold can be systematically modified to create analogues with enhanced affinity and specificity for the target protein. These optimized derivatives can then be developed into chemical probes to investigate the complex biology of the PI3K signaling pathway, which is frequently dysregulated in diseases like cancer. researchgate.net
Emerging Applications in Advanced Materials Science and Analytical Methodologies
Utilization as Precursors in Materials Synthesis
The unique molecular architecture of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid makes it a versatile precursor in the synthesis of a variety of advanced materials. Its ability to form stable complexes with metal ions, which can then be converted into functional materials through controlled thermal decomposition or other synthetic routes, is a key attribute.
Preparation of Ceramic Oxides and Nanomaterials
Recent research has highlighted the utility of this compound derivatives in the fabrication of ceramic oxides and nanomaterials. Specifically, its derivatives of Group 4 metal alkoxides have been investigated as molecular precursors for these advanced materials. osti.gov This approach leverages the compound's capacity to form well-defined metal-organic complexes that can be thermally processed to yield high-purity, homogenous ceramic phases.
The synthesis process typically involves the reaction of this compound with a suitable metal alkoxide, such as those of titanium (Ti), zirconium (Zr), or hafnium (Hf). The resulting metal-ligand complex can then be subjected to controlled hydrolysis and condensation reactions (sol-gel process) or direct thermal decomposition (thermolysis) to produce the corresponding metal oxide. The organic ligand, this compound, acts as a fuel during the calcination step, facilitating the formation of the desired crystalline oxide phase at lower temperatures.
This method offers several advantages, including:
Homogeneity: The molecular-level mixing of the metal and the organic ligand in the precursor complex ensures a high degree of homogeneity in the final ceramic product.
Control over Stoichiometry: The precise stoichiometry of the precursor complex allows for excellent control over the composition of the resulting mixed-metal oxides.
Formation of Nanocrystalline Phases: The controlled decomposition of the precursor can lead to the formation of nanocrystalline ceramic powders with high surface areas and enhanced reactivity.
While specific details on the full range of ceramic oxides prepared from this particular precursor are still emerging, the methodology is analogous to the use of other organic acid precursors in the synthesis of various functional ceramics, such as titanates, zirconates, and aluminates, which find applications in electronics, catalysis, and structural components.
Development of Advanced Coatings and Thin Films
The principles that make this compound derivatives suitable for ceramic powder synthesis also extend to the development of advanced coatings and thin films. osti.gov Metal-organic precursors derived from this compound can be dissolved in appropriate solvents to create coating solutions that can be applied to substrates using techniques like spin-coating, dip-coating, or chemical vapor deposition (CVD).
Upon thermal treatment, the precursor layer decomposes, leaving behind a thin film of the desired metal oxide. The properties of the resulting coating, such as thickness, density, and crystallinity, can be precisely controlled by adjusting the precursor concentration, the coating parameters, and the annealing conditions.
These advanced coatings and thin films have a wide array of potential applications, including:
Protective Coatings: Providing corrosion and wear resistance to underlying substrates.
Optical Coatings: Acting as anti-reflective layers or as components in optical filters.
Dielectric Layers: For use in microelectronic devices such as capacitors and transistors.
Catalytic Films: Where the high surface area of the film can enhance catalytic activity.
The ability of the this compound ligand to form stable, soluble metal complexes is crucial for the successful deposition of uniform and defect-free thin films.
Role in Analytical Chemistry
In the realm of analytical chemistry, the functional groups of this compound provide opportunities for its use in both spectroscopic and chromatographic techniques. Its ability to interact with metal ions and its potential for chemical modification make it a candidate for the development of new analytical methods.
Development of Spectrophotometric and Colorimetric Methods for Metal Ion Detection (e.g., Copper(II))
The presence of a phenolic hydroxyl group and a carboxylic acid group in an ortho position to the benzoyl carbonyl group in this compound creates a potential chelation site for metal ions. This chelation can lead to the formation of colored complexes, a phenomenon that can be exploited for the spectrophotometric or colorimetric detection of specific metal ions.
While direct studies on this compound for the detection of Copper(II) are not extensively reported, the principle is well-established with analogous compounds. walshmedicalmedia.comnih.govrsc.org The general methodology involves the following steps:
Complex Formation: In a solution buffered to an appropriate pH, the deprotonated hydroxyl and carboxyl groups of the ligand can coordinate with a Cu(II) ion, forming a stable metal-ligand complex.
Spectral Shift: The formation of the complex alters the electronic structure of the organic molecule, resulting in a change in its absorption spectrum. This often manifests as the appearance of a new absorption band at a longer wavelength (a bathochromic or red shift) and a distinct color change.
Quantification: The intensity of the color, measured as absorbance at the wavelength of maximum absorption (λmax) of the complex, is directly proportional to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert law.
Table 1: Key Parameters in Spectrophotometric Metal Ion Detection
| Parameter | Description | Typical Values for Similar Cu(II) Sensors |
| λmax (Ligand) | Wavelength of maximum absorbance of the free ligand. | Varies |
| λmax (Complex) | Wavelength of maximum absorbance of the metal-ligand complex. | Often in the visible region (400-700 nm) |
| Molar Absorptivity (ε) | A measure of how strongly the complex absorbs light at a given wavelength. | 10^4 to 10^5 L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Down to the micromolar (µM) or nanomolar (nM) range |
| Stoichiometry (M:L) | The molar ratio of the metal to the ligand in the complex. | Commonly 1:1 or 1:2 |
The selectivity of such a sensor for a particular metal ion, like Copper(II), over other potentially interfering ions is a critical performance characteristic and is determined by the stability of the formed complex.
Chromatographic Applications (e.g., stationary phases or derivatizing agents)
The chemical structure of this compound also suggests its potential utility in chromatographic applications, either as a component of a stationary phase or as a derivatizing agent.
As a component of a stationary phase , the molecule could be chemically bonded to a solid support, such as silica (B1680970) gel. The aromatic rings and polar functional groups could then participate in various interactions (hydrophobic, dipole-dipole, hydrogen bonding) with analytes, enabling chromatographic separations.
More immediate, however, is its potential as a derivatizing agent . nih.govresearch-solution.com Derivatization is the process of chemically modifying an analyte to enhance its chromatographic properties, such as its volatility for gas chromatography (GC) or its detectability for high-performance liquid chromatography (HPLC). The carboxylic acid and hydroxyl groups of this compound are amenable to such reactions. For instance, the carboxylic acid group can be esterified, or the hydroxyl group can be converted to an ether or an ester.
A validated HPLC method for the simultaneous determination of the related compounds 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid has been developed, demonstrating the amenability of this class of compounds to chromatographic analysis. researchgate.net This suggests that this compound itself can be reliably analyzed and potentially used in chromatographic methods.
Table 2: Potential Chromatographic Applications and Relevant Functional Groups
| Application | Relevant Functional Group(s) | Principle |
| Stationary Phase Component | Aromatic rings, -OH, -COOH, -OCH₃ | Provides multiple interaction sites for analyte separation. |
| Derivatizing Agent (for GC) | -COOH, -OH | Can be esterified or silylated to increase volatility and thermal stability of analytes. |
| Derivatizing Agent (for HPLC) | Aromatic rings | Can be used to introduce a chromophore into an analyte that lacks one, enabling UV-Vis detection. |
The exploration of this compound in these chromatographic roles is an area ripe for further investigation.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid, and how can reaction conditions be monitored?
A robust synthetic approach involves multi-step reactions, such as Friedel-Crafts acylation or ester hydrolysis, to introduce the hydroxy and methoxy substituents. Key steps include:
- Reaction monitoring : Use thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) to assess purity .
- Structural confirmation : Validate intermediates and final products via NMR (to confirm methoxy and hydroxy protons) and mass spectrometry (MS) for molecular weight verification .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while acidic conditions facilitate hydrolysis of esters to carboxylic acids .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- UV-Vis spectroscopy : Identifies conjugated π-systems (e.g., benzoyl groups) and quantifies molar absorptivity .
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., -OH at ~3200 cm, C=O at ~1680 cm) .
- Resolution of contradictions : Cross-validate with NMR to resolve overlapping peaks or ambiguous assignments. X-ray crystallography provides definitive structural clarity for crystalline derivatives .
Q. How can solubility challenges be addressed during experimental design?
- pH-dependent solubility : The carboxylic acid group enhances solubility in basic aqueous solutions (pH > pKa ~4.5). Methanol or DMSO can improve solubility in non-polar media .
- Derivatization : Convert the carboxylic acid to a methyl ester temporarily to improve organic-phase solubility during synthetic steps .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the benzoyl and benzoic acid moieties .
- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase) to hypothesize anti-inflammatory mechanisms. Use software like AutoDock Vina with PubChem-derived 3D structures .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .
Q. What strategies resolve contradictions in metabolic or toxicological data?
- In vitro assays : Compare hepatic microsome stability (e.g., rat vs. human) to identify species-specific metabolism. Use LC-MS/MS to detect metabolites like hydroxylated or demethylated derivatives .
- Toxicity profiling : Follow EFSA guidelines for flavouring agents, including Ames tests for mutagenicity and acute toxicity studies in model organisms .
- Dose-response analysis : Address non-linear pharmacokinetics by testing multiple concentrations and adjusting for protein binding effects .
Q. How can regioselectivity challenges in functionalization be optimized?
- Directing groups : Utilize the methoxy group’s ortho/para-directing effects during electrophilic substitution. Protect the hydroxy group with acetyl to prevent undesired side reactions .
- Catalytic systems : Palladium catalysts (e.g., Pd/C) enable selective hydrogenation of nitro groups while preserving sensitive substituents .
Q. What are best practices for ensuring reproducibility in synthetic protocols?
- Batch consistency : Standardize starting material purity (≥98% by HPLC) and reaction temperatures (±2°C tolerance) .
- Data documentation : Report NMR integration ratios, HPLC retention times, and MS fragmentation patterns in supplemental materials .
Methodological Notes
- Safety : Handle under fume hoods due to potential irritancy of benzoic acid derivatives. Store at ambient temperatures in sealed containers to prevent hygroscopic degradation .
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for 2-hydroxy-4-methoxybenzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
